

Technical Guide: Solubility and Stability Profiling of Sodium (S)-2-hydroxy-4- methylvalerate

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Compound of Interest

Compound Name:	Sodium (S)-2-hydroxy-4-methylvalerate
CAS No.:	54641-21-3
Cat. No.:	B14637578

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Executive Summary

Sodium (S)-2-hydroxy-4-methylvalerate (also known as Sodium (S)-Leucate or the sodium salt of HICA) is a functional alpha-hydroxy acid (AHA) salt widely utilized in chronic kidney disease (CKD) management as a ketoanalogue of leucine, and increasingly in sports nutrition for its anti-catabolic properties.

Unlike its free acid precursor, the sodium salt offers superior aqueous solubility and bioavailability. However, its physicochemical stability is governed by specific vulnerabilities—namely hygroscopicity and susceptibility to alpha-proton racemization under extreme pH conditions. This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound, designed for formulation scientists and process chemists.

Physicochemical Profile & Structural Logic

Understanding the molecular architecture is the prerequisite for predicting solvent interaction.

- Chemical Name: Sodium (S)-2-hydroxy-4-methylpentanoate
- Molecular Formula: $C_6H_{11}NaO_3$
- Molecular Weight: 154.14 g/mol
- Key Functional Groups:
 - Carboxylate Anion: Primary driver of high aqueous solubility and ionic interactions.
 - Alpha-Hydroxyl Group: Provides hydrogen bonding capability but introduces oxidation risk.
 - Isobutyl Side Chain: Adds hydrophobic character, limiting solubility in highly polar non-aqueous solvents, but insufficient to solubilize the salt in non-polar organics.

Hygroscopicity Warning

Sodium salts of short-chain AHAs (analogous to sodium lactate) are typically deliquescent. The crystal lattice energy is often overcome by the hydration energy of the sodium ion, leading to rapid moisture uptake from the atmosphere.

- Implication: Handling must occur in humidity-controlled environments (<40% RH).

Solubility Analysis

Solvent Compatibility Matrix

The solubility profile of **Sodium (S)-2-hydroxy-4-methylvalerate** follows the "like dissolves like" principle for ionic organic salts.

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism / Rationale
Aqueous	Water (pH 7.0)	Very High (> 100 mg/mL)	Strong ion-dipole interactions; hydration of Na ⁺ and carboxylate.
Aqueous	0.9% NaCl (Saline)	High	Common ion effect is minimal due to high intrinsic solubility.
Protic Organic	Methanol	Moderate	High dielectric constant supports ion dissociation, but less than water.
Protic Organic	Ethanol (Abs.)	Low to Moderate	Decreasing dielectric constant significantly reduces salt solubility.
Aprotic Polar	DMSO	Moderate	Good solvation of cations; useful for stock solutions in assays.
Non-Polar	Hexane / Ether	Negligible	Lack of dipole moment prevents disruption of the ionic crystal lattice.

pH-Dependent Solubility

While the salt is soluble, the pH of the solution dictates the species distribution.

- pH > 5.0: Exists predominantly as the dissociated valerate anion (Soluble).
- pH < 4.0: Protonation occurs (pKa of parent acid ≈ 3.8). The free acid, (S)-2-hydroxy-4-methylvaleric acid, is less soluble in water than the salt and may precipitate or oil out at high concentrations.

Experimental Protocol: Saturation Shake-Flask Method

To determine exact solubility values for your specific batch (polymorphs may vary), use this self-validating protocol.

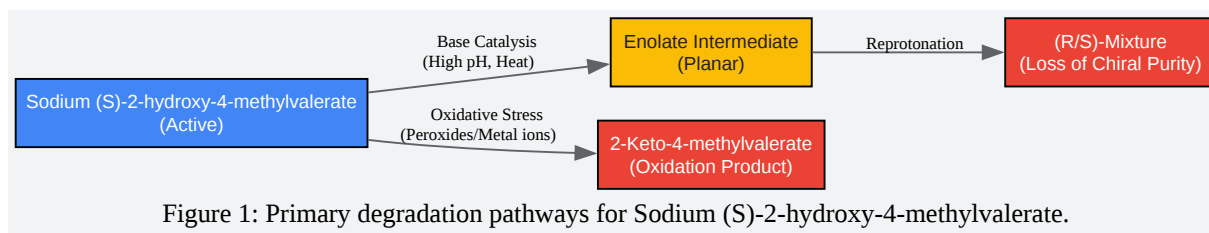
- Preparation: Add excess **Sodium (S)-2-hydroxy-4-methylvalerate** to 10 mL of the target solvent in a glass vial.
- Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.
- Verification: Ensure undissolved solid remains visible throughout the process (saturation condition).
- Separation: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).
- Quantification: Analyze the filtrate via HPLC-UV (210 nm) or HPLC-CAD against a standard curve.

Stability Assessment

Stability is the critical quality attribute (CQA) for this compound, driven by three degradation pathways: Racemization, Oxidation, and Agglomeration.

Degradation Pathways

The alpha-carbon is the "Achilles' heel" of this molecule.



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Mechanism of Action

- Racemization (Chiral Inversion):
 - Trigger: Basic pH (> 9.0) or high temperature.[1]
 - Mechanism:[2][3][4][5] Abstraction of the alpha-proton creates a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding the (R)-enantiomer (impurity).
 - Impact: Loss of biological efficacy (enzymes are stereospecific).
- Oxidation:
 - Trigger: Presence of transition metals (Fe, Cu) or oxidizing agents.
 - Mechanism:[2][3][4][5] The secondary alcohol group oxidizes to a ketone, forming the keto-analogue (2-keto-4-methylvalerate).

Stability Testing Protocol (Forced Degradation)

Validate the stability profile using this stress-testing matrix.

Stress Condition	Conditions	Duration	Target Endpoint
Acid Hydrolysis	0.1 N HCl, Ambient	24 Hours	Check for precipitation of free acid.
Base Hydrolysis	0.1 N NaOH, Ambient	24 Hours	Critical: Check for racemization (Chiral HPLC).
Oxidation	3% H ₂ O ₂ , Ambient	4 Hours	Check for Keto-derivative formation.
Thermal	60°C (Solid State)	7 Days	Check for discoloration (Maillard reaction if impurities present).
Photostability	UV/Vis Light	1.2M Lux-hours	General degradation check.

Formulation Implications

For drug development professionals, the following guidelines are non-negotiable for ensuring product integrity:

- Buffer Selection: Maintain formulation pH between 5.5 and 7.5.
 - Why: Avoids acid precipitation (pH < 4) and base-catalyzed racemization (pH > 9).
- Moisture Barrier: Use Alu-Alu blistering or desiccant-lined HDPE bottles.
 - Why: Prevents deliquescence and subsequent hydrolysis/degradation.
- Chiral Purity Monitoring: Routine QC must include Chiral HPLC (e.g., using a ligand-exchange column or cyclodextrin-based mobile phase) to detect the (R)-enantiomer, as standard C18 columns will not separate them.

References

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